Tert-butyl 4-(2-aminoethoxy)butanoate is a chemical compound characterized by its structure, which includes a tert-butyl group, a butanoate moiety, and an aminoethoxy substituent. Its molecular formula is , and it has a molecular weight of approximately 231.33 g/mol. This compound is categorized as an amino acid derivative and is often studied for its potential applications in pharmaceuticals and biochemistry due to its unique functional groups that can participate in various
Compounds like tert-butyl 4-(2-aminoethoxy)butanoate are of interest due to their biological activity. They can act as intermediates in the synthesis of biologically active molecules, including potential pharmaceuticals. The presence of the amino group allows for interactions with biological targets, such as enzymes or receptors, which can lead to therapeutic effects. Additionally, derivatives of this compound may exhibit properties such as anti-inflammatory or antimicrobial activities .
The synthesis of tert-butyl 4-(2-aminoethoxy)butanoate can be achieved through several methods:
Tert-butyl 4-(2-aminoethoxy)butanoate has potential applications in:
Interaction studies involving tert-butyl 4-(2-aminoethoxy)butanoate typically focus on its binding affinity to various biological targets. These studies may include:
Several compounds share structural similarities with tert-butyl 4-(2-aminoethoxy)butanoate. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features | Similarity Index |
|---|---|---|---|
| Tert-butyl 2-amino-3-hydroxybutanoate hydrochloride | 69320-90-7 | Hydroxyl group addition | 0.98 |
| Methyl O-(tert-butyl)-L-threoninate hydrochloride | 71989-43-0 | Contains threonine derivative | 0.95 |
| (2S,3R)-3-Acetoxy-2-aminobutanoic acid | 17012-42-9 | Acetoxy substitution | 0.95 |
| (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid | 119323-52-3 | Tert-butoxy group addition | 0.93 |
Tert-butyl 4-(2-aminoethoxy)butanoate is unique due to its specific combination of functional groups that allow for diverse reactivity and potential applications in medicinal chemistry compared to these similar compounds.
The systematic IUPAC name for this compound is tert-butyl 4-(2-aminoethoxy)butanoate, reflecting its ester and ether functional groups. The molecular structure consists of a butanoate backbone esterified with a tert-butyl group at the carboxylate end and a 2-aminoethoxy substituent at the fourth carbon. The structural formula is represented as $$ \text{C}{10}\text{H}{21}\text{NO}_{3} $$, with a molecular weight of 203.28 g/mol.
The SMILES notation (O=C(OC(C)(C)C)CCCOCCN) illustrates the connectivity: a tert-butyloxycarbonyl group ($$ \text{OC}(C)(C)C $$) linked to a four-carbon chain ($$ \text{CCCO} $$), which is further connected to an ethoxyamine moiety ($$ \text{CCOCCN} $$).
This compound is cataloged under multiple identifiers:
The tert-butyl ester group has been a cornerstone of protective group chemistry since the mid-20th century, enabling selective reactions in peptide synthesis and polyfunctional molecule construction. The specific derivative, tert-butyl 4-(2-aminoethoxy)butanoate, emerged in the early 2000s as a linker molecule in solid-phase synthesis and bioconjugation.
A pivotal advancement was its role in the synthesis of collagen cross-links, where tert-butyl esters provided stability during multi-step reactions. For example, Kim et al. (1999) utilized tert-butyl-protected intermediates to synthesize epoxide derivatives for cross-linking applications, avoiding hazardous reagents like diazomethane. This marked a shift toward safer, scalable methodologies in peptide chemistry.
Bioconjugation—the covalent attachment of synthetic molecules to biomolecules—relies on reagents that balance reactivity with biocompatibility. The aminoethoxy group in tert-butyl 4-(2-aminoethoxy)butanoate serves as a nucleophilic handle for coupling reactions, while the tert-butyl ester offers hydrolytic stability under physiological conditions.
This compound’s dual functionality enables its use in constructing heterobifunctional cross-linkers. For instance:
Such properties make it invaluable in antibody-drug conjugate (ADC) development, where precise linkage between cytotoxic agents and targeting proteins is critical.
Modifications to enhance water solubility—such as incorporating quaternary ammonium salts—have expanded its utility in aqueous bioconjugation reactions. Garmon et al. (2016) highlighted analogous compounds in synthesizing water-soluble reagents for protein labeling, underscoring the importance of tert-butyl esters in maintaining stability during conjugation.